molecular formula C7H5Br2N3 B3259319 3,5-Dibromo-1H-indazol-7-amine CAS No. 316810-94-3

3,5-Dibromo-1H-indazol-7-amine

Cat. No.: B3259319
CAS No.: 316810-94-3
M. Wt: 290.94 g/mol
InChI Key: QAQPCHDWYQUGBI-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-indazol-7-amine: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of two bromine atoms at positions 3 and 5, and an amine group at position 7 on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1H-indazol-7-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the following steps:

    Bromination: 1H-indazole is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane to introduce bromine atoms at positions 3 and 5.

    Amination: The dibromo-indazole is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at position 7.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dibromo-1H-indazol-7-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atoms or modify the amine group.

    Substitution: The bromine atoms at positions 3 and 5 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation Products: Various oxidized forms of the indazole ring.

    Reduction Products: De-brominated or modified amine derivatives.

    Substitution Products: Indazole derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry: 3,5-Dibromo-1H-indazol-7-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indazole derivatives and other heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1H-indazol-7-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the amine group play crucial roles in its binding affinity and specificity. The compound may inhibit or modulate the activity of specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without any substitutions.

    3-Bromo-1H-indazole: A mono-brominated derivative.

    5-Bromo-1H-indazole: Another mono-brominated derivative.

    3,5-Dichloro-1H-indazol-7-amine: A similar compound with chlorine atoms instead of bromine.

Uniqueness: 3,5-Dibromo-1H-indazol-7-amine is unique due to the presence of two bromine atoms and an amine group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3,5-dibromo-2H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3/c8-3-1-4-6(5(10)2-3)11-12-7(4)9/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQPCHDWYQUGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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